molecular formula C7H12O3 B012845 trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate CAS No. 109716-55-4

trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate

Cat. No. B012845
M. Wt: 144.17 g/mol
InChI Key: AOQBVPPEXCRXAW-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the hydroxymethyl and carboxylate functional groups.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate. However, it has been shown to exhibit low toxicity in cell viability assays, indicating its potential for use in biological research.

Advantages And Limitations For Lab Experiments

One advantage of trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate is its ease of synthesis, which makes it readily available for use in lab experiments. However, its limited solubility in water can make it challenging to work with in aqueous environments.

Future Directions

There are several future directions for research on trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate. One potential area of study is the development of new synthetic methodologies using this compound as a building block. Another area of interest is the investigation of its potential applications in drug discovery and development. Additionally, further research is needed to fully understand its mechanism of action and potential biological effects.

Synthesis Methods

The synthesis of trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate can be achieved through the reaction of ethyl 2-bromo-2-(hydroxymethyl)propanoate with cyclopropane carboxylic acid in the presence of a base. The reaction yields a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

Trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate has been extensively studied for its potential applications in organic synthesis. It has been used as a building block for the synthesis of various natural products and pharmaceuticals. Additionally, it has been used as a reagent in the synthesis of chiral cyclopropanes, which are important intermediates in the pharmaceutical industry.

properties

IUPAC Name

ethyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQBVPPEXCRXAW-RITPCOANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate

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